2-(Perfluorobutyl)ethyl acrylate

Bacterial adhesion Denture base resin Candida albicans

2-(Perfluorobutyl)ethyl acrylate (CAS 52591-27-2) is a fluorinated acrylate monomer bearing a C4 perfluoroalkyl (Rf) chain. It is a colorless to light yellow clear liquid at 20 °C with a molecular weight of 318.14 g/mol and a purity specification of >97–98% (GC).

Molecular Formula C9H7F9O2
Molecular Weight 318.14 g/mol
CAS No. 52591-27-2
Cat. No. B1294609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Perfluorobutyl)ethyl acrylate
CAS52591-27-2
Molecular FormulaC9H7F9O2
Molecular Weight318.14 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2
InChIKeyGYUPEJSTJSFVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Perfluorobutyl)ethyl Acrylate (CAS 52591-27-2): Physical Properties and Classification for Industrial Procurement


2-(Perfluorobutyl)ethyl acrylate (CAS 52591-27-2) is a fluorinated acrylate monomer bearing a C4 perfluoroalkyl (Rf) chain. It is a colorless to light yellow clear liquid at 20 °C with a molecular weight of 318.14 g/mol and a purity specification of >97–98% (GC) . Key reference physical properties include a specific gravity of 1.44–1.46 (20/20 °C), a refractive index of 1.3395–1.34 (20–25 °C), and a flash point of 52 °C [1].

Fluorinated building block Short C4 perfluoroalkyl acrylate monomer for low-surface-energy polymer synthesis.
Liquid-state processability Colorless to light yellow clear liquid at ambient temperature supports bulk or solution polymerization workflows.
Compliance-oriented monomer C4 chain length aligns with evolving PFAS regulations where longer-chain alternatives face restrictions.

Why 2-(Perfluorobutyl)ethyl Acrylate Cannot Be Simply Substituted by Other Perfluoroalkyl Acrylates


The performance and regulatory profile of fluorinated acrylates are highly dependent on the length of the perfluoroalkyl (Rf) side chain. Substituting 2-(Perfluorobutyl)ethyl acrylate (C4) with its longer-chain homologs (e.g., C6, C8) yields different surface energy values, mechanical properties, and biological interactions, while also triggering distinct regulatory scrutiny due to the potential for bioaccumulation and persistence of perfluorooctanoic acid (PFOA) and related substances [1]. Conversely, substituting with shorter or non-fluorinated alternatives often fails to achieve the required low surface energy and repellency [2]. Therefore, precise specification of the C4 monomer is critical for meeting both performance and compliance targets.

Longer-chain homologs (C6, C8)

Perfluoroalkyl chain length strongly influences surface energy and mechanical properties; a direct replacement may shift coating performance and durability.

Non-fluorinated acrylates

Low surface energy and oil/water repellency are absent in non-fluorinated monomers; substitution fails to meet target repellant requirements.

Regulatory divergence

Longer-chain analogs may contain or degrade to restricted substances (PFOA/PFOS), introducing supply-chain and compliance risk not present with C4.

Quantitative Differentiation of 2-(Perfluorobutyl)ethyl Acrylate vs. Longer-Chain and Non-Fluorinated Acrylates


Reduced Bacterial Adhesion on Denture Base Resins: C4F vs. C6F, C8F, C10F and Non-Fluorinated Control

In a study modifying denture base resin (MMA/PMMA), the addition of 2-(Perfluorobutyl)ethyl acrylate (C4F) significantly suppressed bacterial adhesion compared to a non-fluorinated control. While longer perfluoroalkyl chains (C6F, C8F, C10F) provided progressively lower bacterial adhesion, the C4F formulation still demonstrated a marked improvement over the control. Specifically, the number of Candida albicans adhering to saliva-coated C4F-modified specimens was reduced compared to the control, although the reduction was less pronounced than with C8F and C10F [1].

Bacterial adhesion
Head-to-head
C4F: reduced C. albicans adhesion vs. non-fluorinated control; lower adhesion reduction vs. C8F/C10F.
Supports biomedical material selection with moderate adhesion mitigation and regulatory considerations.
In vitro denture base resin assay; saliva-coated specimens.
Bacterial adhesion Denture base resin Candida albicans

Glass Transition Temperature (Tg) Modulation: C4F vs. C6F, C8F, C10F in PMMA Composites

In PMMA-based denture base resin formulations, the glass transition temperature (Tg) increased with the carbon chain length of the added fluorinated alkyl acrylate. Specimens containing 2-(Perfluorobutyl)ethyl acrylate (C4F) exhibited a lower Tg compared to those containing C6F, C8F, and C10F. This chain-length-dependent Tg modulation allows formulators to tune the thermal-mechanical profile of the final composite [1].

Glass transition (Tg)
Head-to-head
C4F-containing PMMA: lower Tg vs. C6F/C8F/C10F analogs; Tg increases with chain length.
Enables lower processing temperature and flexible coating formulations.
DSC, 5 wt% fluorinated acrylate in PMMA composite.
Glass transition temperature Mechanical properties Denture base resin

Knoop Hardness Retention: C4F vs. C6F, C8F in PMMA Composites

The addition of fluorinated alkyl acrylates to PMMA-based denture base resin reduced Knoop hardness relative to a non-fluorinated control. Among the fluorinated monomers tested, the C6F-added specimens (C6FA) exhibited the lowest Knoop hardness, while C4F-added specimens showed a relatively smaller reduction in hardness compared to C6FA [1].

Knoop hardness
Head-to-head
C4F: hardness reduction vs. control, but higher hardness than C6F-modified composite.
Supports surface hardness retention better than C6 homolog in dental/coating materials.
Knoop hardness of PMMA-based denture base resin with 5 wt% additive.
Knoop hardness Mechanical strength PMMA composite

Regulatory and Environmental Viability: C4 vs. C8 Fluorinated Acrylates

Long-chain perfluoroalkyl substances (C8 and above) are subject to stringent global restrictions due to their persistence, bioaccumulation potential, and toxicity, particularly the presence of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) [1]. In contrast, 2-(Perfluorobutyl)ethyl acrylate (C4) is considered an environmentally friendlier alternative, as its shorter chain leads to significantly reduced bioaccumulation and a much shorter environmental half-life. For instance, the half-life of perfluorobutane sulfonate (PFBS) in primates is approximately 4 days, compared to several years for perfluorooctane sulfonate (PFOS) [2].

Environmental half-life
Class-level
PFBS (C4) half-life ~4 days vs. PFOS (C8) ~5.4 years (human serum); C4 exempt from major PFOA/PFOS restrictions.
Procurement of C4 monomer supports regulatory compliance and lower environmental persistence risk.
Class-level inference; verify product-specific regulatory certificates.
PFOA regulation Bioaccumulation Environmental compliance

Recommended Procurement Scenarios for 2-(Perfluorobutyl)ethyl Acrylate Based on Quantitative Evidence


Coatings and Surface Modifiers Requiring Balanced Repellency and Compliance

2-(Perfluorobutyl)ethyl acrylate is ideally suited for formulating low-surface-energy coatings, textile finishes, and surface modifiers where water and oil repellency are required but where the use of longer-chain perfluoroalkyl substances (C6, C8) is restricted by regulatory mandates. The C4 monomer provides sufficient repellency for many applications while ensuring compliance with PFOA/PFOS restrictions, as evidenced by its use in novel fluorinated polymers designed as PFOA-free alternatives [1].

Biomedical and Dental Materials with Reduced Bacterial Adhesion

In the development of denture base resins and other biomedical polymers, the addition of 2-(Perfluorobutyl)ethyl acrylate significantly reduces bacterial adhesion compared to non-fluorinated controls, though to a lesser extent than C8 or C10 homologs [1]. This makes it a rational choice for applications where a moderate reduction in microbial colonization is desired alongside a more favorable toxicity and regulatory profile compared to longer-chain fluorinated monomers.

Polymer Synthesis Where Lower Glass Transition Temperature Is Desired

For applications requiring a lower glass transition temperature (Tg) in the final polymer or composite—such as flexible coatings, adhesives, or low-temperature processing materials—2-(Perfluorobutyl)ethyl acrylate offers a distinct advantage over longer-chain perfluoroalkyl acrylates, which progressively raise the Tg [1]. This allows formulators to achieve surface repellency without compromising the flexibility or thermal properties of the polymer matrix.

Application
Selection Property
Validation Focus
Coatings & surface modifiers with repellency and compliance
C4 short-chain fluoroalkyl profile
Water/oil repellency testing; regulatory compliance verification against PFAS restrictions
Biomedical & dental materials with reduced bacterial adhesion
Bacterial adhesion reduction potential
Microbial adhesion assays (e.g., C. albicans); cytotoxicity and biocompatibility screening
Polymer synthesis requiring lower glass transition temperature
Tg modulation via C4 monomer incorporation
Thermal property characterization; mechanical flexibility assessment in final composite

Technical Documentation Hub

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